molecular formula C13H26N2O2 B1381937 tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate CAS No. 1205748-73-7

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Cat. No.: B1381937
CAS No.: 1205748-73-7
M. Wt: 242.36 g/mol
InChI Key: KIWAXOBIGFPKSJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a precursor for the preparation of other heterocyclic compounds.

Biology: In biological research, this compound is used to study the effects of azepane derivatives on biological systems. It is also used in the development of new biochemical assays and as a tool for investigating enzyme-substrate interactions.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its potential as a drug candidate or as a scaffold for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If inhaled or in contact with skin, it’s advised to remove the person to fresh air and wash with plenty of soap and water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate typically involves the reaction of azepane with tert-butyl chloroformate and 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Protection of the amine group: The amine group of azepane is protected using tert-butyl chloroformate to form tert-butyl azepane-1-carboxylate.

    Introduction of the aminoethyl group: The protected azepane is then reacted with 2-aminoethanol under basic conditions to introduce the aminoethyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate can undergo oxidation reactions, where the aminoethyl group is oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: this compound can undergo substitution reactions, where the tert-butyl group or the aminoethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows the compound to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate
  • tert-Butyl 4-(2-hydroxyethyl)azepane-1-carboxylate
  • tert-Butyl 4-(2-methoxyethyl)azepane-1-carboxylate

Comparison: tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate is unique due to the presence of the aminoethyl group, which imparts specific reactivity and biological activity. Compared to its analogs, such as tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate, the aminoethyl derivative is more versatile in terms of chemical modifications and biological interactions. The presence of the amino group allows for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWAXOBIGFPKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205748-73-7
Record name tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate
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